ML2-SA1
CAS No.:
Cat. No.: VC1563953
Molecular Formula: C14H13Cl2NO
Molecular Weight: 282.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl2NO |
|---|---|
| Molecular Weight | 282.2 g/mol |
| IUPAC Name | 5-(2,6-dichlorophenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
| Standard InChI | InChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2 |
| Standard InChI Key | NBXVMFMMTKYFQP-UHFFFAOYSA-N |
| SMILES | C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |
| Canonical SMILES | C1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Characteristics
ML2-SA1 is a small molecule with the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 282.2 |
| Molecular Formula | C14H13Cl2NO |
| Physical Appearance | Solid |
| Solubility | 10 mM in DMSO |
The structure of ML2-SA1 is derived from SN-2, featuring a dichlorophenyl ring connected to an isoxazole moiety and a norbornane ring system . This unique chemical structure enables its selective interaction with the TRPML2 channel binding pocket.
Structural Requirements for Selectivity
The structural features of ML2-SA1 that confer its selectivity for TRPML2 were elucidated through molecular docking studies. According to these models, ML2-SA1 binds to the same binding pocket as ML-SA1, as observed in the cryo-EM structure of human TRPML1 . Six amino acids (A422, A424, G425, A453, V460, and I498) in this pocket are unique to human TRPML2 and contribute to the selectivity of ML2-SA1 .
In the orientation with the highest docking score, the dichlorophenyl ring of ML2-SA1 demonstrates favorable π-stacking interaction with F502, while the polar isoxazole ring is positioned near the side chain OH-groups of Y428 and Y496 . Additionally, the hydrophobic norbornane ring interacts with G425 and Y428, further stabilizing the binding mode . This binding configuration appears energetically more favorable for TRPML2 compared to TRPML1 due to amino acid substitutions in the predicted binding cavity .
Pharmacological Profile
Potency and Efficacy
ML2-SA1 demonstrates potent activation of TRPML2 channels with the following pharmacological parameters:
| Parameter | Human TRPML2 | Mouse TRPML2 |
|---|---|---|
| EC50 Value | 1.24 ± 0.12 μM | 2.38 ± 0.01 μM |
These values were determined through fura-2 calcium imaging experiments, confirming ML2-SA1 as a potent activator of both human and mouse TRPML2 channels . The compound exhibits robust efficacy in activating TRPML2 channels as demonstrated in both calcium imaging and endolysosomal patch-clamp experiments .
Mechanism of Action and Selectivity
Molecular Basis of Selectivity
Mutagenesis studies revealed critical amino acid residues that determine ML2-SA1's selectivity for TRPML2. Among the six amino acids unique to the human TRPML2 binding pocket, G425 was identified as particularly important . When G425 was mutated to alanine (the corresponding residue in TRPML1), the effect of ML2-SA1 was selectively abrogated, while the non-selective agonist ML-SA1 remained effective .
This experimental evidence corroborates the molecular docking prediction that G425 is positioned close to the norbornane ring of ML2-SA1 (minimum distance 3.6 Å), and substitution to alanine creates an unfavorable binding environment . The critical role of G425 in mediating ML2-SA1 selectivity provides valuable structural insights for future drug development targeting TRPML channels.
Channel Activation in Different Cellular Compartments
ML2-SA1 activates TRPML2 channels in multiple cellular compartments, including:
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Early endosomes (EE)
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Late endosomes/lysosomes (LE/LY)
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Rab11-positive recycling endosomes
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Transferrin/transferrin receptor-positive (Tf+/TfR+) vesicles
Interestingly, TRPML2 channel activity exhibits pH dependence, with increasing activation (by either PI(3,5)P2 or ML2-SA1) as luminal pH becomes less acidic . This differs from TRPML1, which shows maximal activity in highly acidic luminal pH . This pH dependence suggests that TRPML2 channel function is adapted to vesicles with only slightly acidic or neutral pH, such as early endosomes or recycling endosomes, rather than highly acidic late endosomes or lysosomes .
Biological Effects and Applications
Impact on Macrophage Function
Beyond its effects on chemokine release, ML2-SA1 has been shown to promote macrophage migration, mimicking one of the major physiological functions of the chemoattractant CCL2 . This suggests that TRPML2 activation may enhance immune cell recruitment during inflammatory responses.
The relationship between TRPML2 and macrophage activation is further demonstrated by the observation that LPS exposure leads to strong upregulation of TRPML2 expression in macrophages, while TRPML1 and TRPML3 expression levels remain unaffected . This selective upregulation suggests a specific role for TRPML2 in macrophage responses to inflammatory stimuli.
Research Applications and Future Directions
Tool Compound for TRPML2 Research
As the first selective TRPML2 agonist, ML2-SA1 represents an invaluable research tool for investigating the specific functions of TRPML2 channels in various cellular processes. Prior to its development, the lack of selective pharmacological tools hampered efforts to distinguish TRPML2-specific effects from those mediated by other TRPML isoforms .
ML2-SA1 enables researchers to:
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Study TRPML2-mediated calcium signaling in isolation
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Investigate TRPML2's role in vesicular trafficking and secretion
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Examine TRPML2's contribution to immune cell function
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Explore potential TRPML2-mediated therapeutic approaches for inflammatory conditions
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